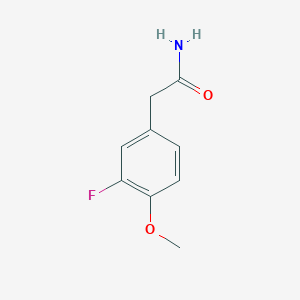

2-(3-Fluoro-4-methoxyphenyl)acetamide

Overview

Description

2-(3-Fluoro-4-methoxyphenyl)acetamide is a chemical compound with the CAS Number: 1090910-56-7 . It has a molecular weight of 183.18 and its molecular formula is C9H10FNO2 . It is typically stored at room temperature and has a physical form of powder .

Physical And Chemical Properties Analysis

2-(3-Fluoro-4-methoxyphenyl)acetamide is a powder that is stored at room temperature . Its molecular weight is 183.18 and its molecular formula is C9H10FNO2 .Scientific Research Applications

Green Synthesis in Dye Production

2-(3-Fluoro-4-methoxyphenyl)acetamide has applications in the synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) demonstrated the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production. This method presents a greener alternative to traditional reduction processes, offering high activity, selectivity, and stability (Zhang Qun-feng, 2008).

Inhibitory Activity in Diabetes Research

Saxena et al. (2009) explored 2-(4-methoxyphenyl)ethyl acetamide derivatives as inhibitors for protein tyrosine phosphatase 1B (PTP1B), an enzyme relevant in diabetes research. The compounds showed promising inhibitory activity and correlated well with docking studies and in vivo antidiabetic activity (Saxena et al., 2009).

Synthesis of Novel Compounds

Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as a primary compound. The structures of these new compounds were identified using various analytical methods, showcasing the potential for creating diverse derivatives for further research applications (Yang Man-li, 2008).

Radiopharmaceutical Development

Ming-Rong Zhang et al. (2003) synthesized two radioligands, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analog, for imaging peripheral benzodiazepine receptors (PBR). These compounds were used in ex vivo autoradiography to identify PBR density regions in rat brains, demonstrating their utility in neuropharmacological research (Ming-Rong Zhang et al., 2003).

Enzyme Inhibition and Anticancer Research

K. Sultana et al. (2016) investigated Zn(II) complexes derived from different aryl acetamides, including N-(4-methoxyphenyl)acetamide, for their potential as enzyme inhibitors and anticancer agents. Their research highlights the significance of these compounds in developing new therapeutic agents with reduced toxic side effects (K. Sultana et al., 2016).

properties

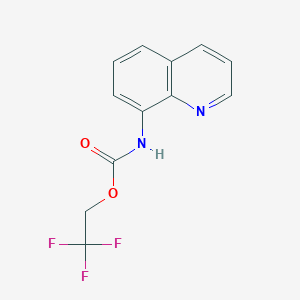

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWHYCIOECGKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-methoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)

![3-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1439070.png)

![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)

![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)